In Vitro Potency Comparison: GX-201 vs. Other Leading NaV1.7 Inhibitors
GX-201 is among the most potent NaV1.7 inhibitors characterized, with an IC50 of <3.2 nM for hNaV1.7 . This potency is substantially greater than several other widely used research tools and clinical candidates. For example, it is >6-fold more potent than DS-1971a (IC50: 22.8 nM) [1] and >22-fold more potent than ST-2262 (IC50: 72 nM) [2] in comparable electrophysiological assays. While GDC-0276 exhibits a slightly lower reported IC50 (0.4 nM) , this compound has a different selectivity profile and PK profile, demonstrating that a lower IC50 alone does not confer overall superiority as a research tool. This high potency allows researchers to use lower concentrations of GX-201 in vitro, potentially minimizing non-specific or off-target effects.
| Evidence Dimension | In vitro potency (IC50 for hNaV1.7 inhibition) |
|---|---|
| Target Compound Data | <3.2 nM |
| Comparator Or Baseline | DS-1971a: 22.8 nM; ST-2262: 72 nM; GDC-0276: 0.4 nM |
| Quantified Difference | GX-201 is >7x more potent than DS-1971a and >22x more potent than ST-2262. It is 8x less potent than GDC-0276 based on reported IC50 values. |
| Conditions | Manual or automated whole-cell patch-clamp electrophysiology on HEK293 cells expressing hNaV1.7. |
Why This Matters
Higher in vitro potency enables the use of lower drug concentrations, reducing the risk of off-target activity and improving the signal-to-noise ratio in cellular assays.
- [1] Nakajima, T., et al. (2020). Discovery of DS-1971a, a Potent, Selective NaV1.7 Inhibitor. Journal of Medicinal Chemistry, 63(18), 10223-10236. View Source
- [2] Lückmann, M., et al. (2020). Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins. Journal of Biological Chemistry, 295(38), 13212-13224. View Source
